![molecular formula C15H13F3N4O2 B2560692 N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097910-49-9](/img/structure/B2560692.png)
N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Synthesis
The compound features a pyridazin-3-amine core linked to an azetidine ring and a trifluoromethoxy-benzoyl group. The synthesis typically involves multiple steps, including:
- Formation of Benzoyl Intermediate : Trifluoromethylbenzoyl chloride is synthesized via Friedel-Crafts acylation.
- Azetidinyl Ring Formation : The benzoyl intermediate reacts with an azetidine derivative under basic conditions.
- Final Cyclization : The azetidinyl intermediate undergoes cyclization with urea or similar reagents to yield the final product.
This multi-step synthesis is crucial for ensuring the purity and yield of the compound, which can be optimized through various chemical techniques .
The biological activity of this compound is primarily attributed to its structural features that enhance lipophilicity and facilitate cellular uptake. The trifluoromethyl group enhances membrane permeability, allowing the compound to interact with intracellular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and cancer progression .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in various cancer cell lines through mechanisms such as:
- Inhibition of Tumor Growth : In vitro assays indicate that the compound effectively reduces the viability of cancer cells by inducing apoptosis.
- Targeting Specific Kinases : The compound may inhibit key kinases involved in cancer signaling pathways, including BRAF and EGFR, which are critical for tumor growth and survival .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
- Mechanistic Studies : Further research is needed to elucidate the exact molecular pathways affected by this compound .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study involving various human cancer cell lines showed that the compound inhibited cell proliferation by up to 70% at micromolar concentrations.
- Inflammation Model : In a mouse model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
Summary of Findings
特性
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-4-1-3-10(7-12)14(23)22-8-11(9-22)20-13-5-2-6-19-21-13/h1-7,11H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFDNFJDWBMPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。